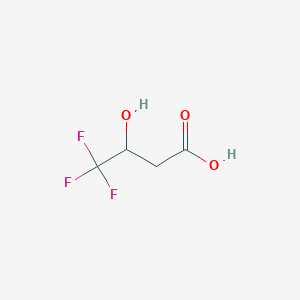

4,4,4-Trifluoro-3-hydroxybutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQMUMZEQLWJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-35-1, 86884-21-1 | |

| Record name | NSC22072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-4,4,4-Trifluoro-3-hydroxybutanoic Acid from Ethyl Trifluoroacetate

Abstract

(R)-4,4,4-Trifluoro-3-hydroxybutanoic acid and its corresponding ethyl ester are pivotal chiral building blocks in modern medicinal and agricultural chemistry. The strategic incorporation of a trifluoromethyl group onto a stereogenic carbon center can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the predominant synthetic pathway commencing from ethyl trifluoroacetate. We will dissect the core two-step strategy, which involves an initial Claisen condensation to form the β-ketoester intermediate, followed by a critical asymmetric reduction step to establish the desired (R)-stereochemistry. This document explores and contrasts various methodologies for the stereoselective reduction, including biocatalytic, chemo-catalytic, and stoichiometric approaches, offering detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Fluorinated Chiral Synthon

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development. The presence of a trifluoromethyl (CF3) group, in particular, is a highly sought-after structural motif.[1] Its strong electron-withdrawing nature and steric bulk can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The target molecule, (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid, provides a versatile scaffold containing both a chiral hydroxyl group and a CF3 moiety, making it an invaluable intermediate for complex, biologically active molecules.

The most direct and industrially scalable route to this compound begins with readily available starting materials: ethyl trifluoroacetate and ethyl acetate. The synthetic challenge lies not in the construction of the carbon backbone, but in the precise, high-fidelity installation of the hydroxyl group with the (R)-configuration at the C3 position.

The Core Synthetic Pathway: From Commodity Chemicals to a High-Value Intermediate

The synthesis is logically approached as a two-stage process. The first stage establishes the key β-ketoester, ethyl 4,4,4-trifluoroacetoacetate. The second, and most critical, stage is the enantioselective reduction of the ketone functionality.

Caption: Overall synthetic pathway from starting materials to the final product.

Stage 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

The formation of the β-ketoester intermediate is reliably achieved via a Claisen condensation reaction.[2] This classic carbon-carbon bond-forming reaction involves the cross-condensation of ethyl trifluoroacetate with ethyl acetate, catalyzed by a strong base, typically sodium ethoxide.

Causality of Experimental Choice:

-

Base: Sodium ethoxide is the base of choice as it is readily prepared and its conjugate acid (ethanol) is a common solvent, preventing unwanted transesterification side reactions.

-

Reaction Control: The reaction is initiated at a reduced temperature (5-10°C) during the addition of the electrophilic ethyl trifluoroacetate to the enolate of ethyl acetate to manage the exothermicity of the reaction. The temperature is then raised to drive the reaction to completion.

Experimental Protocol: Claisen Condensation

-

To a suitable reactor under an inert atmosphere (N2), charge absolute ethanol followed by a 20% solution of sodium ethoxide in ethanol.

-

Add ethyl acetate to the reactor at ambient temperature.

-

Cool the reaction mixture to 5-10°C.

-

Slowly add ethyl trifluoroacetate dropwise, ensuring the internal temperature is maintained between 10-20°C.

-

After the addition is complete, warm the mixture to 40-60°C and maintain for 1-3 hours to ensure complete conversion.

-

Cool the reaction mixture and quench by the slow addition of an acid (e.g., sulfuric acid or acetic acid) to neutralize the base.

-

The resulting product, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), can be isolated via filtration of the precipitated salt and subsequent distillation of the filtrate.

Stage 2: The Critical Asymmetric Reduction

The reduction of the prochiral ketone in ETFAA to the corresponding chiral alcohol is the defining step of this synthesis. The choice of methodology dictates the enantiomeric purity of the final product, process efficiency, and scalability. We will examine three leading strategies.

Method A: Biocatalytic Reduction using Whole-Cell Systems

Enzymatic catalysis offers a highly selective and environmentally benign route to the desired (R)-enantiomer. Ketoreductases (KREDs) found in microorganisms like Saccharomyces uvarum can perform this reduction with exceptional stereocontrol.[3]

Trustworthiness of the Protocol: This method is self-validating due to the inherent stereospecificity of the enzyme. The enzyme's active site is a chiral environment that preferentially binds the substrate in an orientation leading almost exclusively to the (R)-product. The process relies on a co-enzyme, such as NADPH, which is regenerated in situ by the cell's own metabolic processes, often fueled by a simple carbohydrate like glucose.[4]

Key Insight: The use of an aqueous-organic biphasic system can significantly improve the reaction's efficiency.[3] The organic phase (e.g., dibutylphthalate) dissolves the substrate and product, preventing high concentrations in the aqueous phase that could be toxic to the cells, while also simplifying product extraction. This allows for much higher product concentrations (up to 54.6 g/L) than in a monophasic aqueous system.[3]

Caption: Experimental workflow for whole-cell biocatalytic reduction.

Experimental Protocol: Whole-Cell Bioreduction[3]

-

Culture Preparation: Cultivate Saccharomyces uvarum cells according to standard microbiological procedures. Harvest the biomass via centrifugation.

-

Reaction Setup: In a reaction vessel, create a biphasic system consisting of a buffered aqueous phase (e.g., pH 6.5-7.5) and an organic solvent (e.g., dibutylphthalate).

-

Inoculation & Substrate Addition: Suspend the harvested yeast cells in the aqueous phase. Dissolve the substrate, ETFAA, in the organic phase.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-35°C) with vigorous shaking to ensure efficient mass transfer between phases.

-

Monitoring: Monitor the reaction progress via GC or HPLC analysis of samples from the organic phase.

-

Work-up: Once the reaction reaches completion, separate the organic layer. The product can be isolated from the organic solvent by distillation under reduced pressure.

Method B: Chemo-catalytic Asymmetric Hydrogenation

Transition metal complexes featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation of ketones. Ruthenium- and rhodium-based catalysts are particularly effective for this transformation.

Expertise & Experience: The success of this method hinges on the precise pairing of the metal center with a chiral ligand. The ligand creates a chiral pocket around the metal, forcing the ketone substrate to coordinate in a specific orientation. Hydrogen is then delivered to one face of the carbonyl, yielding one enantiomer preferentially. While highly effective, these reactions can require high pressures of hydrogen gas and specialized equipment. Optimization of catalyst loading, solvent, and temperature is crucial for achieving high enantioselectivity.

Method C: Stoichiometric Chiral Reducing Agents (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a reliable and highly predictable method for the asymmetric reduction of ketones.[5] It utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH3•SMe2 or catecholborane).

Authoritative Grounding: The mechanism is well-established. The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed by the chiral framework of the catalyst, exposing one face of the carbonyl to attack. The borane source then delivers a hydride to this exposed face, resulting in the chiral alcohol with predictable stereochemistry.[5] A significant advantage is that the catalyst can often be generated in situ from a chiral amino alcohol, which can improve reproducibility.[5]

Data Summary: Comparison of Reduction Methodologies

| Method | Key Reagents | Typical e.e. (%) | Advantages | Disadvantages |

| Biocatalytic | Yeast / KRED, Glucose | >85%[3] | Mild conditions, "Green", High selectivity, No heavy metals | Can require long reaction times, Biphasic system optimization |

| Asymmetric Hydrogenation | Ru/Rh-Chiral Ligand, H₂ | >90% | High turnover, Low catalyst loading | Requires high pressure, Expensive catalysts/ligands |

| CBS Reduction | Chiral Oxazaborolidine, Borane | >90%[5] | Predictable stereochemistry, High e.e., Mild conditions | Requires stoichiometric reducing agent, Borane handling |

Final Step: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification procedure.

Experimental Protocol: Hydrolysis

-

Dissolve the purified ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in an alcohol/water mixture (e.g., methanol/water).

-

Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LCMS).

-

Cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of ~2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the final product, (R)-4,4,4-trifluoro-3-hydroxybutanoic acid.

Conclusion

The synthesis of (R)-4,4,4-trifluoro-3-hydroxybutanoic acid from ethyl trifluoroacetate is a robust and scalable process centered on the critical asymmetric reduction of an intermediate β-ketoester. While chemo-catalytic methods offer high efficiency, the biocatalytic route represents a compelling alternative, providing excellent enantioselectivity under mild, environmentally friendly conditions. The choice of method will ultimately depend on available resources, scale, and specific process requirements. This guide has detailed the fundamental chemistry and provided the practical framework necessary for researchers and drug development professionals to successfully implement this important synthesis.

References

- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Microbial Synthesis of Chiral 4,4,4-Trifluoro-3-hydroxybutanoic Acid: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the microbial synthesis of chiral 4,4,4-Trifluoro-3-hydroxybutanoic acid, a pivotal building block in modern pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies for producing this high-value fluorinated chiral compound. We will explore the selection of microbial catalysts, optimization of biotransformation conditions, and downstream processing strategies, with a focus on delivering field-proven insights and robust, self-validating protocols. The significance of this chiral synthon is underscored by its application in the synthesis of prominent active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Introduction: The Significance of Fluorinated Chiral Building Blocks

The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. When combined with chirality, these fluorinated synthons become powerful tools for creating highly specific and potent therapeutics. Chiral molecules exist as non-superimposable mirror images, or enantiomers, which can exhibit profoundly different physiological effects. Consequently, the ability to selectively synthesize a single, desired enantiomer is of paramount importance in drug development to maximize efficacy and minimize potential side effects.

(R)-4,4,4-Trifluoro-3-hydroxybutanoic acid stands out as a particularly valuable chiral building block. Its trifluoromethyl group and hydroxyl-bearing stereocenter make it a key intermediate in the synthesis of various pharmaceuticals. A notable application is in the production of DPP-4 inhibitors, a class of oral antihyperglycemic agents used to manage type 2 diabetes. The precise stereochemistry of the trifluoro-hydroxybutanoic acid moiety is critical for the drug's interaction with the target enzyme.

This guide will focus on the microbial-driven synthesis of this crucial molecule, offering a greener and often more selective alternative to traditional chemical methods. By harnessing the enzymatic machinery of microorganisms, we can achieve high enantioselectivity under mild reaction conditions.

The Biocatalytic Approach: Asymmetric Reduction of a Prochiral Ketone

The primary route for the microbial synthesis of chiral this compound involves the asymmetric reduction of a prochiral ketone precursor, ethyl 4,4,4-trifluoroacetoacetate. This biotransformation is typically carried out using whole-cell biocatalysts, which contain ketoreductases (KREDs) that stereoselectively reduce the ketone to the corresponding chiral alcohol.

The choice of microorganism is critical to achieving high yield and enantioselectivity. Various yeast strains, particularly from the genera Saccharomyces and Candida, have demonstrated efficacy in this biotransformation.

Comparative Analysis of Microbial Biocatalysts

Different microbial strains exhibit varying performance in the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. The selection of an appropriate biocatalyst depends on factors such as enantioselectivity, substrate tolerance, and robustness under process conditions. Below is a comparative summary of commonly employed yeast strains.

| Microbial Strain | Typical Enantiomeric Excess (ee) | Key Advantages | Potential Limitations |

| Saccharomyces uvarum SW-58 | ~85% | Good conversion rates, can be enhanced in biphasic systems.[1] | Moderate enantioselectivity compared to other strains. |

| Saccharomyces cerevisiae (Baker's Yeast) | Variable (often moderate) | Readily available, well-characterized, robust. | Often produces a mixture of (R) and (S) alcohols due to multiple reductases. |

| Candida parapsilosis | >95% | High enantioselectivity for the (R)-enantiomer. | May have lower substrate tolerance than Saccharomyces strains. |

| Other Candida Species (C. magnoliae, etc.) | High (>90%) | Can exhibit high stereoselectivity.[2] | May require more specific culture and reaction conditions. |

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key stages of the microbial synthesis process.

Protocol 1: Whole-Cell Bioreduction using Saccharomyces uvarum in a Biphasic System

This protocol is adapted from methodologies demonstrating enhanced product concentration and conversion through the use of an aqueous-organic biphasic system.[1]

4.1.1. Inoculum Preparation and Cell Culture

-

Inoculum Medium: Prepare a medium containing (per liter): 10 g yeast extract, 20 g peptone, and 20 g glucose. Autoclave at 121°C for 20 minutes.

-

Inoculation: Inoculate 100 mL of the sterile medium with a loopful of Saccharomyces uvarum SW-58 from a slant.

-

Incubation: Incubate the culture at 30°C on a rotary shaker at 200 rpm for 24-36 hours until the late logarithmic growth phase is reached.

-

Cell Harvesting: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes.

-

Washing: Wash the cell pellet twice with sterile phosphate buffer (50 mM, pH 7.0) and resuspend in the same buffer to the desired cell concentration.

4.1.2. Biphasic Biotransformation

-

Reaction Setup: In a 250 mL Erlenmeyer flask, combine:

-

Aqueous phase: 50 mL of the prepared cell suspension in phosphate buffer.

-

Organic phase: 50 mL of dibutylphthalate containing the substrate, ethyl 4,4,4-trifluoroacetoacetate, at the desired concentration (e.g., 50-100 g/L).

-

-

Reaction Conditions: Incubate the biphasic mixture at 30°C with shaking at 200 rpm.

-

Monitoring: Periodically withdraw samples from the organic phase for analysis of substrate consumption and product formation using gas chromatography (GC).

-

Reaction Termination: Once the reaction reaches the desired conversion, terminate the process.

Protocol 2: Enzymatic Hydrolysis of Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate

Following the bioreduction, the resulting chiral ester must be hydrolyzed to the desired carboxylic acid. This can be achieved through either enzymatic or chemical means.

4.2.1. Enzymatic Hydrolysis

-

Enzyme Selection: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective for this hydrolysis.

-

Reaction Setup: In a suitable vessel, dissolve the crude ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in a minimal amount of a water-miscible organic solvent (e.g., t-butanol) and add an excess of phosphate buffer (pH 7.0).

-

Enzyme Addition: Add the immobilized lipase (e.g., 10% w/w of the ester).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-50°C) and monitor the progress of the hydrolysis by TLC or HPLC.

-

Work-up: Upon completion, filter off the immobilized enzyme (which can be washed and reused).

Downstream Processing and Purification

The final stage involves the isolation and purification of the chiral this compound from the reaction mixture.

5.1. Extraction

-

Acidification: After hydrolysis, acidify the aqueous solution to a pH of approximately 2-3 using a suitable acid (e.g., 1 M HCl). This protonates the carboxylate, making it more soluble in organic solvents.

-

Solvent Extraction: Extract the acidified aqueous phase multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5.2. Purification by Crystallization

-

Solvent Selection: The crude product can be purified by crystallization from a suitable solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often effective.

-

Crystallization Procedure: Dissolve the crude acid in a minimal amount of the hot good solvent. Slowly add the poor solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.

Applications in Drug Development: A Key Building Block for DPP-4 Inhibitors

The primary driver for the synthesis of chiral this compound is its utility as a precursor for high-value APIs. A prominent example is its use in the synthesis of Sitagliptin, the active ingredient in Januvia®, a widely prescribed medication for type 2 diabetes. The (R)-enantiomer of the trifluoro-hydroxybutanoic acid derivative is crucial for the drug's efficacy. The synthesis of other DPP-4 inhibitors also utilizes similar chiral fluorinated building blocks.[3][4][5]

Conclusion and Future Outlook

The microbial synthesis of chiral this compound represents a powerful and sustainable approach to producing a key pharmaceutical intermediate. Whole-cell biocatalysis, particularly with yeast strains, offers a highly enantioselective route for the asymmetric reduction of the corresponding prochiral ketone. The implementation of biphasic reaction systems can further enhance process efficiency by overcoming substrate and product inhibition.

Future research in this area will likely focus on the discovery and engineering of novel ketoreductases with improved activity, stability, and broader substrate scope. The development of more efficient and integrated downstream processing strategies will also be crucial for the economic viability of large-scale production. As the demand for enantiomerically pure fluorinated building blocks continues to grow in the pharmaceutical industry, the microbial synthesis pathways detailed in this guide will undoubtedly play an increasingly important role.

References

- 1. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benthamscience.com [benthamscience.com]

A Technical Guide to the Physicochemical Properties and Applications of 4,4,4-Trifluoro-3-hydroxybutanoic Acid

Abstract

4,4,4-Trifluoro-3-hydroxybutanoic acid is a chiral, fluorinated building block of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (-CF3) group imparts unique physicochemical properties that can profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines a standard protocol for its asymmetric synthesis, details its spectroscopic signature, and discusses its applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1] The trifluoromethyl group, in particular, is prized for its ability to modulate a candidate's properties. It is highly electronegative and sterically similar to a chlorine atom, enhancing metabolic stability by blocking sites of oxidative metabolism and increasing lipophilicity, which can improve membrane permeability.[2] These attributes have led to the prevalence of -CF3 groups in a wide array of FDA-approved pharmaceuticals.[3]

This compound emerges as a particularly valuable synthon because it combines the benefits of trifluoromethylation with the versatile reactivity of a bifunctional hydroxy acid scaffold. Its chiral nature makes it an essential precursor for the enantioselective synthesis of complex bioactive molecules.[4]

Caption: Logical relationship of this compound.

Physicochemical and Structural Properties

The defining features of this molecule are the strongly electron-withdrawing trifluoromethyl group adjacent to a stereogenic center bearing a hydroxyl group, and a terminal carboxylic acid. These functionalities dictate its physical properties and chemical reactivity.

Tabulated Physical Data

The following table summarizes the key physical and structural properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅F₃O₃ | [5][6] |

| Molecular Weight | 158.08 g/mol | [6][7] |

| CAS Number | 400-35-1 | [5][6][8] |

| Alternate CAS | 86884-21-1 | [6][9] |

| Appearance | Data not available; expected to be a solid or oil. | |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | [6] |

| pKa | Not experimentally determined; estimated to be lower than butanoic acid (~4.8) due to the inductive effect of the -CF3 group. | |

| Solubility | Expected to be miscible with water and polar organic solvents. |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are detailed below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum will exhibit characteristic signals for the methylene (-CH₂-) protons adjacent to the carbonyl, the methine (-CH-) proton adjacent to the hydroxyl and trifluoromethyl groups, and the acidic protons of the hydroxyl and carboxyl groups. The methine and methylene protons will show complex splitting patterns (multiplets) due to both H-H and H-F coupling. The acidic protons typically appear as broad singlets.

-

¹³C NMR: The spectrum will show four distinct carbon signals. The carboxyl carbon will appear far downfield (165-185 ppm).[10] The carbon bearing the -CF₃ group will be split into a quartet by the three fluorine atoms.

-

¹⁹F NMR: As a powerful tool for analyzing fluorinated compounds, ¹⁹F NMR is indispensable.[11] A single signal, typically a doublet of quartets or a more complex multiplet due to coupling with the methine and methylene protons, is expected. The chemical shift for a -CF₃ group adjacent to a chiral center provides high sensitivity to the local electronic environment.[12]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[13]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, which will overlap with the C-H stretching region. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[10]

-

O-H Stretch (Alcohol): A moderately broad band around 3200-3500 cm⁻¹ for the secondary alcohol.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption between 1710-1760 cm⁻¹.[10]

-

C-F Stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Under electrospray ionization (ESI), the molecule will readily form a deprotonated molecular ion [M-H]⁻.

-

Fragmentation Pattern: The primary fragmentation pathway for perfluorinated carboxylates involves the loss of CO₂ from the molecular ion.[14] Subsequent fragmentation can be complex, potentially involving fluorine migrations.[14] Other expected fragmentation includes the loss of water (-18 Da) from the hydroxyl group or the loss of the entire carboxyl group (-45 Da).

Chemical Properties and Handling

Reactivity and Stability

The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the secondary alcohol.

-

Carboxylic Acid: Undergoes typical reactions such as esterification (with alcohols under acidic catalysis), amide formation (with amines, often requiring activation), and reduction (using strong reducing agents like LiAlH₄).

-

Secondary Alcohol: Can be oxidized to the corresponding ketone (4,4,4-trifluoro-3-oxobutanoic acid), protected using standard protecting groups (e.g., silyl ethers), or undergo substitution reactions.

The presence of fluorine enhances the thermal and chemical stability of the molecule compared to its non-fluorinated analogs.[15][16] However, like many hydroxy acids, it should be stored in a cool, dry place, sealed tightly to prevent moisture absorption. It is incompatible with strong oxidizing agents and strong bases.

Safety and Handling

This compound is an acidic compound and may cause skin and eye irritation.[7] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.

Synthesis and Manufacturing

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common and effective strategy is the asymmetric reduction of a prochiral ketone precursor.

Protocol: Asymmetric Synthesis via Keto-Ester Reduction

This protocol outlines the microbial-catalyzed asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate to produce the (R)-enantiomer of the corresponding ester, followed by hydrolysis to yield the final acid.[17] This method is valued for its high enantioselectivity and environmentally benign reaction conditions.

Step 1: Cultivation of Biocatalyst

-

Prepare a suitable culture medium for Saccharomyces uvarum.

-

Inoculate the medium with the yeast and incubate under optimal conditions (e.g., controlled temperature and shaking) to achieve sufficient biomass.

-

Harvest the whole cells via centrifugation and wash with a buffer solution.

Step 2: Asymmetric Reduction

-

Prepare a biphasic system consisting of an aqueous buffer phase and an organic solvent phase (e.g., dibutylphthalate), which enhances substrate availability and reduces product inhibition.[17]

-

Suspend the harvested yeast cells in the aqueous phase.

-

Add the substrate, ethyl 4,4,4-trifluoroacetoacetate, to the organic phase.

-

Combine the two phases and agitate the mixture at a controlled temperature and pH to facilitate the enzymatic reduction.

-

Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

-

Upon completion, separate the organic phase containing the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate.

Step 3: Hydrolysis and Purification

-

Extract the product ester from the organic phase.

-

Perform a base-catalyzed hydrolysis (e.g., using NaOH or LiOH) on the crude ester to yield the carboxylate salt.

-

Acidify the reaction mixture carefully (e.g., with HCl) to protonate the salt, yielding the final product, (R)-4,4,4-Trifluoro-3-hydroxybutanoic acid.

-

Purify the final product using techniques such as column chromatography or recrystallization.

-

Confirm the structure and purity using NMR and MS analysis.

Caption: Workflow for the asymmetric synthesis of the target acid.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a highly sought-after intermediate in several advanced scientific fields.

-

Chiral Building Block in Pharmaceuticals: Enantiomerically pure forms of this acid are critical starting materials for synthesizing complex drug molecules. The trifluoromethyl group can enhance binding to target proteins and improve pharmacokinetic profiles.[2][18]

-

Precursor for Bioactive Molecules: Its structure is foundational for creating analogs of natural metabolites and for developing enzyme inhibitors, where the fluorinated moiety can act as a non-hydrolyzable mimic of a transition state.

-

Development of Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can lead to the development of pesticides and herbicides with enhanced potency and stability.[4]

-

Materials Science: Fluorinated compounds are used to create advanced polymers and liquid crystals with unique thermal and electronic properties. This acid can serve as a monomer or modifier in such materials.

Conclusion

This compound stands as a powerful and versatile tool for chemical innovation. Its distinct combination of a chiral hydroxy acid framework and a stabilizing trifluoromethyl group provides a gateway to novel pharmaceuticals, advanced materials, and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as detailed in this guide, is essential for researchers aiming to leverage its full potential in their scientific endeavors.

References

- 1. scilit.com [scilit.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Cas 400-35-1,4,4,4-trifluoro-3-hydroxy-butanoic acid | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. 4,4,4-Trifluoro-2-hydroxybutanoic acid | C4H5F3O3 | CID 19800617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound;400-35-1 [abichem.com]

- 9. (+-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | C4H5F3O3 | CID 228892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. biophysics.org [biophysics.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thermal and chemical stability of fluorohydroxyapatite ceramics with different fluorine contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4,4,4-Trifluoro-3-hydroxybutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the spectroscopic data for 4,4,4-Trifluoro-3-hydroxybutanoic acid, a compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design. A thorough understanding of its structural characteristics through spectroscopic analysis is paramount for its application and development.

This document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for the target molecule, this guide leverages high-quality predicted data from validated computational models, supported by experimental data from structurally analogous compounds to ensure a robust and reliable analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The analysis of chemical shifts, integration, and multiplicity allows for the unambiguous assignment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.7-2.9 | Doublet of doublets (dd) | 2H | H-2 |

| ~4.5-4.7 | Multiplet (m) | 1H | H-3 |

| Variable | Broad singlet | 1H | -OH |

| Variable | Broad singlet | 1H | -COOH |

Interpretation and Rationale:

-

H-2 Protons (Methylene Group): The two protons on the carbon adjacent to the carboxylic acid (C-2) are diastereotopic due to the chiral center at C-3. This results in a complex splitting pattern, predicted as a doublet of doublets. Their chemical shift is downfield due to the deshielding effect of the adjacent carbonyl group.

-

H-3 Proton (Methine Group): The proton on the carbon bearing the hydroxyl and trifluoromethyl groups (C-3) is expected to appear as a multiplet. It is coupled to the two H-2 protons and the three fluorine atoms of the CF₃ group. The strong electron-withdrawing nature of both the hydroxyl and trifluoromethyl groups shifts this proton significantly downfield.

-

Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the -OH and -COOH protons are highly variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets and can be confirmed by D₂O exchange, where the signals would disappear.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~38-42 | C-2 |

| ~68-72 (quartet) | C-3 |

| ~123-127 (quartet) | C-4 (CF₃) |

| ~175-179 | C-1 (C=O) |

Interpretation and Rationale:

-

C-1 (Carbonyl Carbon): The carboxylic acid carbonyl carbon is the most deshielded carbon and appears at the lowest field, as is characteristic for this functional group.

-

C-4 (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group is significantly deshielded and appears as a quartet due to coupling with the three fluorine atoms.

-

C-3 (Hydroxyl-bearing Carbon): This carbon is also deshielded by the attached oxygen and trifluoromethyl group and is expected to show coupling to the fluorine atoms, resulting in a quartet.

-

C-2 (Methylene Carbon): The methylene carbon is the most shielded of the carbons in the backbone.

Experimental Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound:

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and trifluoromethyl functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3200 (broad) | O-H stretch | Alcohol |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |

| 1760-1690 (strong) | C=O stretch | Carboxylic Acid |

| 1300-1100 (strong) | C-F stretch | Trifluoromethyl |

| 1320-1210 | C-O stretch | Carboxylic Acid/Alcohol |

Interpretation of Expected Spectrum:

-

O-H Stretching Region: A very broad absorption band is expected from approximately 3500 to 2500 cm⁻¹, which is a hallmark of a carboxylic acid dimer formed through hydrogen bonding. The O-H stretch of the alcohol group will be superimposed in this region.

-

C=O Stretching Region: A strong, sharp absorption band between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

-

C-F Stretching Region: The trifluoromethyl group will give rise to one or more strong absorption bands in the 1300-1100 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule.

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum of this compound:

The predicted mass spectrum will provide the molecular ion peak and characteristic fragment ions that can be used to confirm the structure.

Table 4: Predicted Key Mass Spectral Data

| m/z | Interpretation |

| 158.02 | Molecular Ion [M]⁺ |

| 141.02 | [M - OH]⁺ |

| 113.02 | [M - COOH]⁺ |

| 89.00 | [M - CF₃]⁺ |

| 69.00 | [CF₃]⁺ |

Interpretation of Fragmentation Pattern:

-

Molecular Ion Peak: The peak at m/z 158.02 corresponds to the molecular weight of the compound.

-

Loss of Hydroxyl Group: The fragment at m/z 141.02 results from the loss of the hydroxyl radical.

-

Loss of Carboxylic Acid Group: The loss of the carboxylic acid group as a radical leads to the fragment at m/z 113.02.

-

Loss of Trifluoromethyl Group: The fragment at m/z 89.00 is due to the cleavage of the C-C bond and loss of the trifluoromethyl radical.

-

Trifluoromethyl Cation: The peak at m/z 69.00 is a characteristic fragment for compounds containing a trifluoromethyl group.

Logical Flow of Mass Spectrometry Analysis:

Caption: Fundamental stages of mass spectrometry.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectroscopic data provides a robust structural confirmation of this compound. The convergence of these analytical techniques, supported by data from analogous compounds, offers a high degree of confidence in the assigned structure. This guide serves as a valuable resource for researchers working with this and similar fluorinated compounds, providing a framework for the interpretation of their spectroscopic data and facilitating their use in drug discovery and materials science.

The Ascendancy of Trifluoromethyl-Containing Hydroxy Acids in Medicinal Chemistry: From Rational Design to Biological Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a deep dive into the synthesis, biological activity, and experimental evaluation of a particularly promising class of compounds: trifluoromethyl-containing hydroxy acids. By leveraging the unique physicochemical properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—in synergy with the hydrogen-bonding capabilities of hydroxyl and carboxylic acid moieties, researchers can design potent and selective modulators of key biological targets. This document details the mechanistic basis for their activity, with a focused case study on cyclooxygenase (COX) inhibition, and provides robust, field-proven protocols for their synthesis and biological characterization. It is intended to serve as a comprehensive resource for scientists engaged in the discovery and development of next-generation therapeutics.

Introduction: The Trifluoromethyl Group as a Bioisostere and Performance-Enhancing Moiety

In drug design, the substitution of a hydrogen atom or a methyl group with a trifluoromethyl group is a well-established strategy to optimize the pharmacological profile of a lead compound. The CF₃ group is valued for several key reasons:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation by enzymatic processes, such as oxidation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.

-

Increased Lipophilicity: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to penetrate cell membranes and cross the blood-brain barrier. This property is critical for targeting intracellular proteins or the central nervous system.

-

Potent Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the CF₃ group a strong electron-withdrawing substituent. This modulates the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target and often leading to increased binding affinity and potency.

-

Steric and Conformational Influence: While sterically larger than a methyl group, the CF₃ group can serve as a bioisostere for groups like chlorine. Its bulk can induce specific molecular conformations that are favorable for binding to a target's active site.

When combined with a hydroxy acid scaffold, these properties create a molecule with a powerful combination of features: the acidic moiety can engage in crucial ionic and hydrogen-bonding interactions with target proteins, while the CF₃ group fine-tunes its metabolic stability, cell permeability, and overall binding energetics.

Case Study: Trifluoromethyl-Containing Acids as Potent Anti-inflammatory Agents via Cyclooxygenase (COX) Inhibition

A prominent example of the successful application of trifluoromethylated hydroxy acids is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). These drugs primarily function by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Mechanism of COX Inhibition

There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible and is upregulated at sites of inflammation. Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects but also to gastrointestinal side effects. Therefore, a major goal in modern NSAID design is to achieve selective inhibition of COX-2.

Trifluoromethylated Salicylates: Triflusal and HTB

Triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) is an antiplatelet agent structurally related to aspirin. Its principal active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), is a trifluoromethylated analog of salicylic acid. Studies have shown that these compounds are potent inhibitors of nuclear factor κB (NF-κB) activation, a key signaling pathway in the inflammatory response. The trifluoromethyl group significantly enhances the activity of these salicylate derivatives compared to their non-fluorinated counterparts.

Achieving COX-2 Selectivity: The CF₃-Indomethacin Breakthrough

A landmark study demonstrated that replacing the 2′-methyl group of the non-selective COX inhibitor indomethacin with a trifluoromethyl group creates a highly potent and selective COX-2 inhibitor. This modest chemical change results in a dramatic shift in biological activity, virtually eliminating COX-1 inhibitory activity while retaining potent, time-dependent inhibition of COX-2.

The structural basis for this selectivity lies in the architecture of the COX active sites. The active site of COX-2 features a larger, more accommodating hydrophobic side pocket compared to COX-1. The bulkier CF₃ group of CF₃-indomethacin can fit into this side pocket in COX-2, while it is sterically hindered from entering the corresponding region in COX-1. This selective binding enhances its potency against COX-2 and is a prime example of rational drug design.

Caption: Mechanism of COX-2 selectivity by CF₃-Indomethacin.

Quantitative Comparison of COX Inhibition

The efficacy and selectivity of COX inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. The selectivity index is often calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

| Compound | Target Enzyme | IC₅₀ Value | Selectivity (COX-1/COX-2) | Reference |

| Indomethacin | mCOX-2 | 780 nM | ~0.77 | |

| oCOX-1 | 600 nM | |||

| CF₃-Indomethacin | mCOX-2 | 267 nM | > 375 | |

| oCOX-1 | > 100 µM | |||

| Celecoxib | hCOX-2 | 40 nM | 7.6 | |

| hCOX-1 | 305 nM |

m = murine, o = ovine, h = human

This data clearly illustrates the dramatic increase in COX-2 selectivity achieved by the CH₃ to CF₃ substitution on the indomethacin scaffold.

Synthetic Strategies

The synthesis of α-trifluoromethyl-α-hydroxy acids can be achieved through several reliable methods. A common and effective approach involves the nucleophilic addition of the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) to α-keto esters, such as methyl pyruvate, followed by hydrolysis. Another powerful method utilizes the reaction of α-hydroxy acids with trifluoroacetic anhydride.

For more complex structures, click chemistry has been employed to conjugate α-alkynyl-α-trifluoromethyl-α-hydroxy acids to other molecules, such as peptides, demonstrating the versatility of these building blocks in creating more complex bioactive agents.

Experimental Evaluation of Biological Activity: A Practical Guide

A systematic approach is required to validate the biological activity of newly synthesized trifluoromethyl-containing hydroxy acids. The following workflow provides a robust framework for moving from initial characterization to preclinical evaluation.

Caption: General workflow for evaluating a novel trifluoromethyl hydroxy acid.

Protocol 1: In Vitro COX Enzyme Inhibition Assay

This protocol describes a common method to determine the IC₅₀ values of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme produces Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), which can be measured spectrophotometrically.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

TMPD (chromogenic substrate)

-

Heme (cofactor)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well microplate and plate reader

Procedure:

-

Prepare Reagents: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and the enzyme (COX-1 or COX-2).

-

Compound Plating: Serially dilute the test compound in DMSO and add 1 µL to the wells of a 96-well plate. Include wells for a "no inhibitor" control (DMSO only) and a positive control inhibitor.

-

Enzyme Addition and Pre-incubation: Add 180 µL of the enzyme/heme solution to each well. Incubate the plate at room temperature for a specified time (e.g., 15 minutes). This pre-incubation step is crucial for identifying time-dependent inhibitors, a known characteristic of compounds like indomethacin and its analogs.

-

Initiate Reaction: Add 20 µL of a solution containing arachidonic acid and TMPD to each well to start the reaction.

-

Measure Activity: Immediately begin monitoring the absorbance at 590-620 nm every 30 seconds for 5 minutes using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data, setting the "no inhibitor" control to 100% activity and a background well (no enzyme) to 0% activity.

-

Plot the percent inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses whether the observed biological effect of a compound is due to specific target modulation or general cellular toxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cell line relevant to the disease model (e.g., macrophages for inflammation, cancer cell lines like HeLa for oncology).

-

Complete cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a relevant time period (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) controls.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple precipitates are visible.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Conclusion and Future Perspectives

Trifluoromethyl-containing hydroxy acids represent a highly valuable class of molecules in drug discovery. The strategic placement of the CF₃ group can profoundly enhance a compound's pharmacokinetic profile and target potency, as powerfully demonstrated by the transformation of non-selective inhibitors into highly selective agents. The continued exploration of novel synthetic routes and a deeper understanding of their interactions with a wider range of biological targets will undoubtedly lead to the development of new and improved therapeutics. Future work should focus on expanding the application of these scaffolds beyond inflammation to areas like oncology, neurodegenerative diseases, and infectious diseases, where the unique properties of the trifluoromethyl group can be similarly leveraged to address unmet medical needs.

4,4,4-Trifluoro-3-hydroxybutanoic Acid: A Versatile Chiral Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and binding affinity. When combined with stereochemical precision, the value of such modifications becomes even more profound. This guide focuses on 4,4,4-trifluoro-3-hydroxybutanoic acid (TFHBA), a chiral building block that masterfully combines a stereogenic hydroxyl center with a metabolically robust trifluoromethyl (CF₃) group. We will explore the primary asymmetric synthetic routes to access its enantiomers, delve into its reactivity as a versatile synthon, and discuss its applications in the rational design of pharmaceuticals and advanced materials. This document serves as a technical resource, providing both theoretical understanding and practical, field-proven protocols for the synthesis and utilization of this high-value intermediate.

The Strategic Advantage of Fluorinated Chiral Building Blocks

The Indispensable Role of Fluorine in Drug Design

The trifluoromethyl group is a key moiety in medicinal chemistry due to its unique physicochemical properties.[1] The substitution of hydrogen atoms with fluorine can significantly improve a molecule's potency and bioavailability.[2] This enhancement is attributed to several factors, including the high electronegativity of fluorine, the strength of the C-F bond, and the ability of the CF₃ group to act as a lipophilic hydrogen bond acceptor, thereby influencing molecular conformation and binding interactions.[3] As a result, it is estimated that approximately 20% of pharmaceuticals on the market contain fluorine.[2]

The Imperative of Chirality in Bioactive Molecules

Asymmetric synthesis is a fundamental aspect of the pharmaceutical industry, as the stereochemistry of a molecule is critical to its biological activity.[4] Chiral building blocks are essential intermediates that enable chemists to construct enantiomerically pure compounds, thereby avoiding the potential for unwanted side effects or reduced efficacy often associated with racemic mixtures.[5][6]

Introducing this compound (TFHBA)

This compound (TFHBA), and its corresponding esters, represent a powerful convergence of these two design principles. The molecule features a chiral secondary alcohol adjacent to a CF₃ group, providing a stereochemically defined scaffold with inherent metabolic stability. The hydroxyl and carboxylic acid functionalities serve as versatile synthetic handles, allowing for its seamless integration into a wide array of complex molecular architectures, from small-molecule drugs to specialized polymers.[4][7]

Asymmetric Synthesis of TFHBA Enantiomers

The most common and economically viable starting material for the synthesis of TFHBA is ethyl 4,4,4-trifluoroacetoacetate (ETF-AA).[8] This prochiral β-ketoester can be reduced enantioselectively to the desired chiral β-hydroxy ester using either biocatalytic or chemical catalytic methods. The choice of method often depends on the desired enantiomer, scale, cost, and available resources.

Chemoenzymatic Synthesis: The Baker's Yeast Reduction

Biocatalysis, particularly using whole-cell microorganisms like Baker's yeast (Saccharomyces cerevisiae), offers a cost-effective and environmentally benign approach to asymmetric synthesis.[9][10] The reduction is mediated by ketoreductase enzymes within the yeast, which utilize the cofactor NAD(P)H to deliver a hydride to the ketone, generating the chiral alcohol with often high enantioselectivity.[9][11] This method typically yields the (R)-enantiomer of the corresponding alcohol.[8]

One highly effective strategy employs a biphasic aqueous-organic solvent system. This approach improves the solubility of the hydrophobic substrate and allows for a higher product concentration in the organic phase, which can circumvent potential product inhibition of the yeast's enzymes and simplify downstream purification.[8]

Data Presentation: Comparison of Synthesis Methods for Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate

| Method | Catalyst / Microorganism | Key Features | Typical Conversion | Typical Enantiomeric Excess (ee) | Reference |

| Biocatalysis | Saccharomyces uvarum SW-58 | Biphasic system, "green" chemistry, cost-effective | 85.0% | 85.2% | [8] |

| Biocatalysis | Baker's Yeast (S. cerevisiae) | Widely available, mild conditions, aqueous media | High | High | [9][10][12] |

| Chemical Catalysis | (R)-CBS Catalyst + Borane | High enantioselectivity, predictable stereochemistry | >95% | >95% | [13][14] |

This protocol is adapted from methodologies describing the efficient biocatalytic reduction of fluorinated ketoesters.[8]

-

Yeast Culture Preparation: In a sterile Erlenmeyer flask, prepare a culture medium containing glucose (50 g/L), peptone (10 g/L), and yeast extract (5 g/L) in a phosphate buffer (0.1 M, pH 7.0). Inoculate with Saccharomyces uvarum SW-58 and incubate at 30°C with shaking (200 rpm) for 24 hours to obtain the seed culture.

-

Bioreactor Setup: Transfer the seed culture to a larger bioreactor containing the same production medium and incubate under the same conditions for another 24-48 hours until a sufficient cell density is reached.

-

Reaction Initiation: Harvest the yeast cells by centrifugation. In a reaction vessel, prepare a biphasic system consisting of the harvested cell biomass suspended in phosphate buffer (aqueous phase) and an organic solvent such as dibutyl phthalate (organic phase) in a 1:1 volume ratio.

-

Substrate Addition: Dissolve ethyl 4,4,4-trifluoroacetoacetate (ETF-AA) in the organic phase to a final concentration of ~60 g/L.

-

Bioconversion: Maintain the reaction at 30°C with vigorous stirring to ensure adequate mixing of the two phases. Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by chiral Gas Chromatography (GC).

-

Work-up and Purification: Once the reaction reaches maximum conversion (typically 48-72 hours), separate the organic phase. The yeast cells can be removed from the aqueous phase by centrifugation or filtration. The product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, is isolated from the organic phase by vacuum distillation or column chromatography.

-

Hydrolysis (Optional): The resulting ester can be saponified using aqueous NaOH or LiOH followed by acidic workup to yield (R)-4,4,4-trifluoro-3-hydroxybutanoic acid.

Chemical Catalytic Synthesis: The Corey-Itsuno (CBS) Reduction

For situations requiring higher enantiomeric purity or access to the (S)-enantiomer, the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata reduction) is an exceptionally powerful and reliable method.[13] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to mediate the enantioselective reduction of a prochiral ketone by a borane source (e.g., BH₃•THF).[14][15] The catalyst forms a Lewis acid-base complex with borane, which then coordinates to the ketone. This ternary complex arranges the substrate in a rigid, chair-like transition state, directing the intramolecular transfer of a hydride from the borane to one specific face of the carbonyl.[14] The stereochemical outcome is highly predictable: an (S)-CBS catalyst typically delivers the hydride to the si-face of the ketone, yielding the (R)-alcohol.[14][16]

Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.

This protocol is based on established procedures for the CBS reduction of ketones.[13][14]

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a solution of (S)-Methyl CBS catalyst (0.05 to 0.10 equivalents) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the catalyst solution to 0°C. Slowly add borane-THF complex (BH₃•THF, 1.0 M solution in THF, approx. 0.6 equivalents) dropwise, maintaining the internal temperature below 5°C. Stir the mixture for 15 minutes at this temperature.

-

Substrate Addition: Add a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C. This will react with any excess borane, causing gas evolution (H₂). Allow the mixture to warm to room temperature.

-

Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, can be purified by silica gel column chromatography.

-

Hydrolysis (Optional): As in the previous protocol, the ester can be hydrolyzed to the free acid if desired.

TFHBA as a Chiral Synthon in Organic Synthesis

Once synthesized, enantiopure TFHBA or its ester derivatives serve as versatile platforms for constructing more complex molecules. The strategic manipulation of its two key functional groups—the hydroxyl and the carboxylic acid—is central to its utility.

Mandatory Visualization: Reaction Map of TFHBA as a Chiral Building Block

Caption: Reaction map illustrating the synthetic versatility of TFHBA.

The hydroxyl group can be readily esterified, converted into an ether, or oxidized to the corresponding trifluoromethyl ketone. Conversely, the carboxylic acid moiety can be transformed into esters, amides via coupling with amines, or reduced to a primary alcohol, yielding a chiral 1,3-diol. These transformations open pathways to a vast chemical space, allowing for the incorporation of the CF₃-chiral alcohol motif into diverse molecular frameworks.

Applications in Drug Development and Advanced Materials

The unique structural features of TFHBA make it an attractive building block for various high-value applications.

-

Pharmaceuticals: The TFHBA core can be used to synthesize novel drug candidates or to create fluorinated analogues of existing bioactive molecules. The introduction of the CF₃-bearing stereocenter can enhance metabolic stability and modulate receptor binding, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. Its structure is analogous to β-hydroxybutyrate, a ketone body, suggesting potential applications in metabolic research and therapeutics.[17]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of this fluorinated chiral motif can lead to the development of next-generation pesticides and herbicides with improved efficacy and environmental profiles.[2]

-

Advanced Materials: Poly(3-hydroxybutyrate) (PHB) is a well-known biodegradable polymer with applications in the biomedical field, such as in drug delivery and tissue engineering scaffolds.[18][19] TFHBA presents an opportunity to serve as a monomer for the synthesis of novel fluorinated biopolymers. These materials could exhibit unique properties, such as altered degradation rates, hydrophobicity, and mechanical strength, making them suitable for specialized biomedical applications.[17]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. The reliable and scalable synthetic routes to its enantiomers, powered by both biocatalysis and asymmetric chemical catalysis, make it readily accessible to the scientific community. Its unique combination of a chiral hydroxyl group and a trifluoromethyl moiety provides a pre-packaged solution for introducing stereochemical complexity and metabolic robustness into target molecules. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the role of versatile chiral building blocks like TFHBA is set to expand, paving the way for future innovations in organic synthesis and drug discovery. The development of new organocatalytic methods for its synthesis or its use as a chiral ligand or catalyst itself represents exciting avenues for future research.[20][21]

References

- 1. Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chimia.ch [chimia.ch]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 7. researchgate.net [researchgate.net]

- 8. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of baker's yeast in the generation of asymmetric centers to produce chiral drugs and others compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]

- 17. Biomedical Applications of the Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV): Drug Encapsulation and Scaffold Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Polyhydroxybutyrate as a drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing β-ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. "Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric" by Kenny Pham [scholarworks.umb.edu]

A Comprehensive Technical Guide to Trifluoromethylated Carboxylic Acids: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of trifluoromethylated carboxylic acids, from their historical discovery to their current, wide-ranging applications in the sciences. It delves into the unique properties conferred by the trifluoromethyl group, details key synthetic methodologies, and highlights their significant impact on drug discovery and materials science.

Part 1: The Genesis of a Powerful Functional Group: Discovery and Early History

The journey of trifluoromethylated carboxylic acids begins with the pioneering work of Belgian chemist Frédéric Swarts. In 1922, Swarts achieved the first synthesis of trifluoroacetic acid, which was recognized as the strongest known organic acid of its time[1]. This discovery was a culmination of his extensive investigations into organofluorine compounds, a field that was largely unexplored due to the high reactivity and toxicity of elemental fluorine[1].

Swarts developed a novel method for synthesizing organic fluorine compounds through a double decomposition process using inorganic fluorides like antimony trifluoride, a technique now known as the Swarts reaction[1]. His early work laid the foundation for the field of organofluorine chemistry and the eventual commercial use of fluorochemicals[1][2].

While the medicinal use of the trifluoromethyl group can be traced back to 1928, intensive research in this area began in the mid-1940s[3]. Scientists began to recognize the profound impact that the trifluoromethyl group could have on the biological activity of organic molecules.

Part 2: The Trifluoromethyl Advantage: Unique Physicochemical Properties

The introduction of a trifluoromethyl (-CF3) group into a carboxylic acid dramatically alters its physicochemical properties, making it a valuable tool in medicinal chemistry and materials science.

Enhanced Acidity: The most striking feature of trifluoromethylated carboxylic acids is their significantly increased acidity compared to their non-fluorinated analogs. For instance, trifluoroacetic acid (TFA) is approximately 34,000 times more acidic than acetic acid[4][5]. This is due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the carboxylate anion through an inductive effect[3][4].